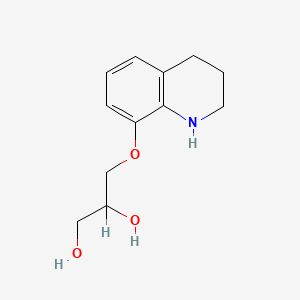

3-(1,2,3,4-Tetrahydroquinol-8-yloxy)-1,2-propanediol

Description

3-(1,2,3,4-Tetrahydroquinol-8-yloxy)-1,2-propanediol is a glycerol derivative featuring a tetrahydroquinoline moiety linked via an ether bond to the 1,2-propanediol backbone. The tetrahydroquinoline group introduces a heterocyclic aromatic system, which may enhance interactions with biological targets or alter physicochemical properties compared to simpler analogs.

Properties

CAS No. |

63991-85-5 |

|---|---|

Molecular Formula |

C12H17NO3 |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

3-(1,2,3,4-tetrahydroquinolin-8-yloxy)propane-1,2-diol |

InChI |

InChI=1S/C12H17NO3/c14-7-10(15)8-16-11-5-1-3-9-4-2-6-13-12(9)11/h1,3,5,10,13-15H,2,4,6-8H2 |

InChI Key |

IOULHECGFCVGKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=CC=C2)OCC(CO)O)NC1 |

Origin of Product |

United States |

Biological Activity

3-(1,2,3,4-Tetrahydroquinol-8-yloxy)-1,2-propanediol is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 3-(1,2,3,4-Tetrahydroquinol-8-yloxy)-1,2-propanediol

- Molecular Formula : C_{13}H_{17}NO_{3}

- Molecular Weight : 235.28 g/mol

Mechanisms of Biological Activity

The biological activity of 3-(1,2,3,4-Tetrahydroquinol-8-yloxy)-1,2-propanediol may involve several mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models.

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from apoptosis induced by various neurotoxic agents.

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro.

In Vitro Studies

A study conducted on human neuroblastoma cells (SH-SY5Y) showed that treatment with 3-(1,2,3,4-Tetrahydroquinol-8-yloxy)-1,2-propanediol resulted in a significant reduction in cell death caused by oxidative stress. The mechanism was attributed to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

In Vivo Studies

In an animal model using mice subjected to neurotoxic agents, administration of the compound improved cognitive functions and reduced neuroinflammation markers. Behavioral tests indicated enhanced memory retention and learning capabilities compared to control groups .

Case Studies

| Study | Model | Findings |

|---|---|---|

| Study 1 | SH-SY5Y Cells | Reduced oxidative stress markers; increased SOD levels. |

| Study 2 | Mice Model | Improved cognitive function; reduced neuroinflammation. |

Pharmacokinetics

The pharmacokinetic profile of 3-(1,2,3,4-Tetrahydroquinol-8-yloxy)-1,2-propanediol is characterized by moderate absorption and distribution throughout tissues. Metabolism primarily occurs in the liver with subsequent renal excretion of metabolites. Further studies are needed to elucidate the exact metabolic pathways.

Comparison with Similar Compounds

3-Phenoxy-1,2-propanediol

- Structure: A phenoxy group replaces the tetrahydroquinoline moiety.

- Molecular Formula : C₉H₁₂O₃ (MW: 168.19 g/mol) .

- Applications: Used in chemical synthesis; safety protocols emphasize skin/eye protection due to irritancy risks .

- Implications: The tetrahydroquinoline derivative may exhibit enhanced binding to nitrogen-sensitive biological targets (e.g., enzymes, receptors) compared to the phenyl analog.

Carbazole-Linked Propanediol Derivatives

- Examples: 1-(2-(2-Methoxyphenoxy)ethylamino)-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol .

Tetrahydroisoquinoline Derivatives

- Examples: 1,2,3,4-Tetrahydro-7,8-isoquinolinediol (MW: 181.20 g/mol, InChIKey: KIULDTBFEAIZCP-UHFFFAOYSA-N) . 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-8-ol .

- Key Differences: Isoquinoline vs. Quinoline: The nitrogen position differs (position 2 in isoquinoline vs. 1 in quinoline), altering electronic properties and hydrogen-bonding patterns. Substituents: Hydroxyl or methoxy groups on the aromatic ring modulate solubility and reactivity .

- Implications: The tetrahydroquinoline derivative’s unsubstituted aromatic ring may exhibit lower steric hindrance in binding interactions compared to methoxy-substituted isoquinoline analogs.

Data Table: Structural and Molecular Comparison

Research Findings and Implications

- Synthetic Considerations: The electrocatalytic reduction of glycerol () highlights the importance of reaction conditions (e.g., temperature, current density) in forming 1,2-propanediol derivatives. Similar optimization may be required for synthesizing the tetrahydroquinoline analog.

- Biological Activity: Carbazole and isoquinoline derivatives are often associated with central nervous system (CNS) or cardiovascular drug candidates. The tetrahydroquinoline moiety’s nitrogen atom could enhance interactions with amine receptors or enzymes .

- Safety and Handling: While 3-phenoxy-1,2-propanediol requires stringent protective measures (e.g., nitrile gloves), the tetrahydroquinoline derivative’s hazards remain uncharacterized but likely demand analogous precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.